molecular formula C14H12N2O2S2 B2459956 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 451468-88-5

3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B2459956
M. Wt: 304.38
InChI Key: ATPDMPCVLZGMAQ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a class of compounds that have been widely studied due to their diverse biological activities . The molecule contains a thieno[3,2-d]pyrimidin-4(1H)-one moiety, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine (a six-membered ring with four carbon atoms and two nitrogen atoms). The molecule also contains a methoxybenzyl group attached to the pyrimidine ring.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar pyrimidine derivatives have been synthesized through various methods . For example, an improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones was reported, which involved varying solvents, catalysts, and the use of microwave irradiation .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar pyrimidine derivatives, this compound could be of interest in medicinal chemistry .

properties

CAS RN

451468-88-5

Product Name

3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Molecular Formula

C14H12N2O2S2

Molecular Weight

304.38

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2O2S2/c1-18-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)19/h2-7H,8H2,1H3,(H,15,19)

InChI Key

ATPDMPCVLZGMAQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=S

solubility

not available

Origin of Product

United States

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